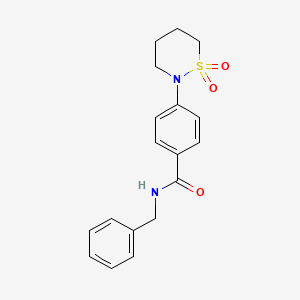

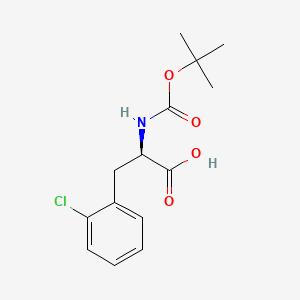

![molecular formula C17H15ClN2O4 B2508090 [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate CAS No. 877043-56-6](/img/structure/B2508090.png)

[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate is a chemical entity that appears to be related to various pyridine derivatives with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, molecular structures, and potential pharmacological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the reaction of different aldehydes with substituted phenyl ethanones and cyanoacetate or malononitrile in the presence of ammonium acetate. For example, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles is achieved by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various substituted phenyl ethanones . This method could potentially be adapted for the synthesis of [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as single crystal X-ray structure analysis. For instance, the analysis of two polymorphs of a related compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, revealed that despite being polymorphs, they share the same molecular geometries and similar hydrogen bonding patterns . Such structural analyses are crucial for understanding the molecular conformation and potential interaction sites of [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can lead to various pharmacologically active compounds. For example, the alkaline hydrolysis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids followed by acidification and decarboxylation can yield 1,2-dihydro-2-oxo-6-(2,3,4-pyridyl)-3-pyridinecarbonitriles . These reactions are indicative of the potential transformations that [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate might undergo to form different pharmacologically relevant structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, the presence of a water molecule in the crystal structure of ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate leads to a network of hydrogen bonds that stabilize the crystal structure . Such properties, including solubility, melting point, and stability, are important for the practical application and formulation of [2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate in pharmaceuticals.

Applications De Recherche Scientifique

Carcinogen Metabolites in Tobacco Research

One area of significant research interest involves the study of carcinogen metabolites in tobacco, highlighting methods for quantifying various carcinogens and their metabolites in human urine. This research is pivotal in understanding the impact of tobacco on cancer, demonstrating the broader application of complex organic compounds in biomarker identification and disease correlation studies (Hecht, 2002).

Formation and Fate of Food Toxicants

Research on the formation and fate of food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), explores the chemical reactions leading to hazardous compounds in processed foods. This investigation provides a framework for studying how complex organic molecules interact under various conditions, relevant to assessing food safety and human health (Zamora & Hidalgo, 2015).

Environmental Contaminants and Health Risks

The study of parabens, esters of para-hydroxybenzoic acid used in numerous consumer products, showcases the research into environmental contaminants' occurrence, fate, and behavior. Such studies are crucial for understanding the persistence of chemical compounds in the environment and their potential health risks, underscoring the importance of investigating complex organic molecules like "[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate" in environmental science (Haman et al., 2015).

Oxidized Starches for Industrial Applications

Oxidized starches, produced by the chemical modification of starch molecules, offer insight into how the functionalization of organic molecules can lead to materials with novel properties. This research is pertinent for developing new biomaterials and has broad implications for various industrial applications, including food, pharmaceuticals, and materials science (Vanier et al., 2017).

Propriétés

IUPAC Name |

[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-2-16(22)20-13-6-3-11(4-7-13)14(21)10-24-17(23)12-5-8-15(18)19-9-12/h3-9H,2,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOPELCPASXRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

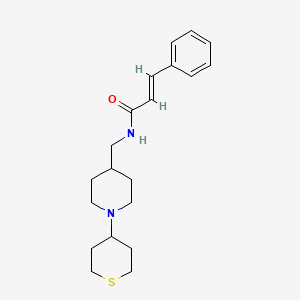

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

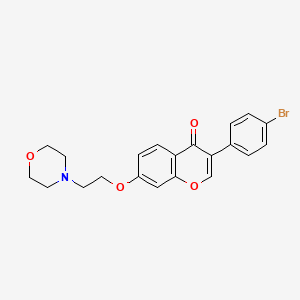

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

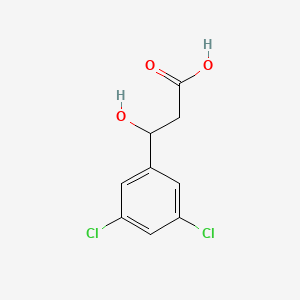

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

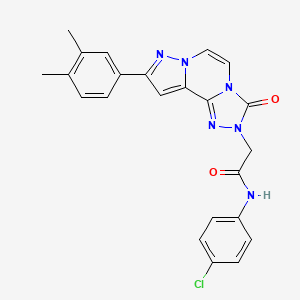

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)